molecular formula C20H16BrN3OS B2526881 6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide CAS No. 1797142-92-7

6-bromo-2-methyl-N-(2-(thiophen-3-yl)benzyl)-2H-indazole-3-carboxamide

Cat. No. B2526881
CAS RN: 1797142-92-7
M. Wt: 426.33
InChI Key: AJCPCUFLCGZSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of brominated heterocyclic compounds is well-documented in the literature. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist, involves a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, followed by regioselective methoxylation, oxidation, nucleophilic substitution with methylamine, and final bromination . This process highlights the complexity and the need for regioselective reactions in the synthesis of such brominated compounds.

Molecular Structure Analysis

The molecular structure of brominated heterocycles can be complex and is often confirmed by spectroscopic methods and X-ray crystallography. For example, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was confirmed using FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction studies . These techniques are crucial for determining the precise arrangement of atoms within a molecule and for confirming the identity of synthesized compounds.

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions, often serving as intermediates in the synthesis of pharmacologically active molecules. The presence of a bromine atom can facilitate further functionalization through nucleophilic substitution reactions, as seen in the synthesis pathways described in the papers . The reactivity of such compounds is influenced by the presence of other functional groups and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic compounds are influenced by their molecular structure. For example, the crystal packing of antipyrine derivatives is stabilized by a combination of hydrogen bonds and π-interactions, which can affect their melting points, solubility, and stability . The presence of bromine can also impact the compound's density and refractive index. These properties are essential for understanding the behavior of the compound in different environments and can influence its suitability for various applications.

Scientific Research Applications

Given the compound's structure, it can be inferred that it belongs to the class of indazole derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties. Indazole derivatives have been explored for various therapeutic applications, including anticancer, anti-inflammatory, and CNS (Central Nervous System) activities. For instance, indazole-based compounds have been highlighted for their potential in targeting protein kinases, which are critical players in cancer and neurodegenerative disorders (Denya, Malan, & Joubert, 2018). Moreover, the involvement of thiophene moieties in drug design is well documented, offering varied biological activities and serving as building blocks for synthesizing compounds with potential CNS effects (Saganuwan, 2017).

properties

IUPAC Name

6-bromo-2-methyl-N-[(2-thiophen-3-ylphenyl)methyl]indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3OS/c1-24-19(17-7-6-15(21)10-18(17)23-24)20(25)22-11-13-4-2-3-5-16(13)14-8-9-26-12-14/h2-10,12H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCPCUFLCGZSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NCC3=CC=CC=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.